三(三氟甲磺酰)酰亚胺镧(III)

描述

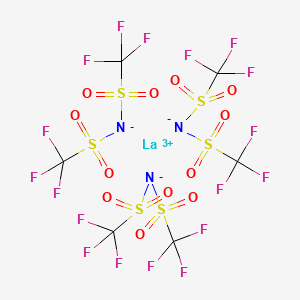

Lanthanum(III) bis(trifluoromethanesulfonyl)imide, also known as lanthanum triflimidate, is a compound that has been synthesized and characterized for its potential use as a catalyst in various chemical reactions. The compound is derived from lanthanum, a trivalent rare-earth metal, and the bis(trifluoromethanesulfonyl)imide anion, which is known for its stability and reactivity in ionic liquids .

Synthesis Analysis

The synthesis of lanthanum triflimidate has been explored from different starting materials such as acetates, carbonates, and oxides. The synthesis process often involves the use of water or ethanol as solvents. When synthesized in water, the resulting salts may contain one molecule of water and, in some cases, one molecule of acetic acid. Anhydrous salts can be obtained after the removal of water and acetic acid by refluxing in ethanol. The synthesis directly in ethanol can lead to salts with coordinated ethanol molecules .

Molecular Structure Analysis

The molecular structure of lanthanum triflimidate has been investigated through various spectroscopic and crystallographic techniques. For instance, the immobilized lanthanum(III) triflate on graphene oxide was characterized using FT-IR, XPS, and solid-state 13C MAS NMR, revealing the presence of the lanthanum triflate active sites on the catalyst surface . Additionally, the crystal structures of hydrated rare-earth bis(trifluoromethylsulfonyl)imide salts have been classified into different groups based on the coordination mode of the Tf2N anions and the hydration state of the lanthanides .

Chemical Reactions Analysis

Lanthanum triflimidate has been used as a catalyst in a variety of chemical reactions. It has demonstrated effectiveness in the direct amidation of esters, the aminolysis of 1,2-epoxides, and the nitration of substituted benzenes. The compound has shown high catalytic activity and selectivity, enabling the synthesis of amides, β-amino alcohols, and mononitrated products under mild conditions . Moreover, it has been used in asymmetric Diels-Alder reactions, where chiral lanthanide triflates have been employed to achieve high yields and enantiomeric excesses .

Physical and Chemical Properties Analysis

The physical and chemical properties of lanthanum triflimidate are influenced by its coordination environment and the nature of the anion. The compound's solubility and stability in various solvents play a crucial role in its catalytic performance. For example, the triflimidates have shown better catalytic activity than the analogous triflates in non-hazardous solvents for Friedel–Crafts acylations, Fries transpositions, and Baeyer–Villiger oxidations . The electrochemical properties of lanthanide ions in bis(trifluoromethylsulfonyl)imide-based ionic liquids have also been studied, providing insights into the solvation and coordination behavior of these ions .

科学研究应用

镧系元素的选择性分离:三(三氟甲磺酰)酰亚胺镧(III) 已用于镧系元素选择性分离的系统中。例如,其在基于离子液体的负载液膜中的应用在优化镧传输方面显示出有希望的结果 (Özevci, Sert, & Eral, 2018)。从经济和环境角度来看,该方法被认为是可持续且有效的。

有机反应中的催化:该化合物已被用作有机反应中的有效催化剂。例如,它催化了离子液体中取代苯的单硝化,表现出高催化活性和可回收性 (王, 江, & 聂, 2009)。

电沉积应用:在电沉积工艺中,三(三氟甲磺酰)酰亚胺镧(III) 已在离子液体中用于促进镧在环境大气中的电沉积,提供了一种具有低吸湿性的实用方法 (Legeai 等, 2008)。

萃取和提纯技术:其在稀土金属的萃取和提纯中的作用,例如从镧(III) 中分离铈(III),已得到研究。该过程涉及使用离子液体,并且在 Ce(IV) 的选择性萃取中显示出高效率 (Gras 等, 2017)。

协同萃取体系:该化合物也是协同萃取体系的一部分,有助于轻镧系元素的选择性分离。它作为离子液体溶剂的一部分的独特性质在镧的有效萃取中显示出前景 (平山等, 2008)。

晶体结构研究:其在水合稀土盐晶体结构形成中的作用已得到分析,提供了对这些化合物的配位和结构行为的见解 (Hoogerstraete 等, 2015)。

镧电化学行为研究:已经对镧在疏水室温熔盐体系中的电化学行为进行了研究,提供了有关镧系元素氧化还原反应和迁移率的宝贵信息 (山形, 片山, & 三浦, 2006)。

作用机制

Target of Action

Lanthanum(III) Bis(trifluoromethanesulfonyl)imide, also known as Lanthanum (III) Triflimide , is an organometallic compoundOrganometallic compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their structure and the nature of the metal center .

Mode of Action

It’s known that the lanthanum (iii) ion can interact with other molecules or ions, leading to changes in their properties or behaviors

Biochemical Pathways

Organometallic compounds can influence various biochemical pathways depending on their structure and the nature of the metal center .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body

Result of Action

Organometallic compounds can have various effects at the molecular and cellular level, depending on their structure and the nature of the metal center .

Action Environment

The action, efficacy, and stability of Lanthanum(III) Bis(trifluoromethanesulfonyl)imide can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool and dark place, preferably at a temperature less than 15°C . This suggests that exposure to air, light, or high temperatures could potentially affect the compound’s stability and efficacy.

安全和危害

属性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;lanthanum(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2F6NO4S2.La/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHMUWQUZHVCJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[La+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F18LaN3O12S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168106-26-1 | |

| Record name | Lanthanum(III) Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)

![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol](/img/structure/B3028123.png)

![6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B3028125.png)